2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide
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Overview
Description
2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a pyridazinone core and various functional groups, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of the p-Tolyl Group: This step may involve the use of Friedel-Crafts alkylation or acylation reactions to attach the p-tolyl group to the pyridazinone core.
Attachment of the Acetamide Moiety: The final step involves the reaction of the intermediate with 4-phenylbutan-2-amine to form the desired acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone or amide groups into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds with similar pyridazinone cores but different substituents.
Acetamide Derivatives: Compounds with acetamide functional groups attached to different cores.
Uniqueness
The uniqueness of 2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide lies in its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C23H25N3O2 |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-(4-phenylbutan-2-yl)acetamide |
InChI |
InChI=1S/C23H25N3O2/c1-17-8-12-20(13-9-17)21-14-15-23(28)26(25-21)16-22(27)24-18(2)10-11-19-6-4-3-5-7-19/h3-9,12-15,18H,10-11,16H2,1-2H3,(H,24,27) |
InChI Key |
TVBXCIZJAWBGRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC(C)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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